2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with propylthio, thiophen-2-yl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the nicotinonitrile core, followed by the introduction of the propylthio, thiophen-2-yl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include thiols, halides, and trifluoromethylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiophen-2-yl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, bases, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
Benzo[b]thieno[2,3-d]thiophene (BTT): Used in the development of organic semiconductors.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis.
Uniqueness
2-(Propylthio)-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile stands out due to its combination of a nicotinonitrile core with propylthio, thiophen-2-yl, and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-propylsulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2S2/c1-2-5-21-13-9(8-18)10(14(15,16)17)7-11(19-13)12-4-3-6-20-12/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPBOWDVJXAVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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